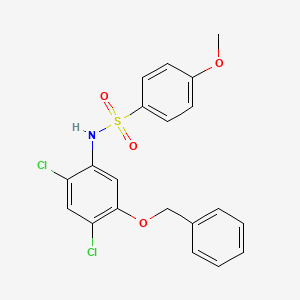![molecular formula C17H15ClN4O2 B2424127 [(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)méthanone] CAS No. 2034469-86-6](/img/structure/B2424127.png)
[(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)méthanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic compound that features a complex molecular structure
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone might be explored for its therapeutic potential. It could exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and indole intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial production also focuses on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Mécanisme D'action
The mechanism of action of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone include other pyrimidine-indole derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
The uniqueness of (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-2-yl)methanone lies in its specific combination of functional groups and molecular architecture. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-12-8-19-17(20-9-12)24-13-5-6-22(10-13)16(23)15-7-11-3-1-2-4-14(11)21-15/h1-4,7-9,13,21H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMGUYRIUOXCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE](/img/structure/B2424044.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2424046.png)

![Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2424050.png)

![(1R,2R)-2-[(5-fluoropyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2424053.png)



![6-[2-(4-fluorophenyl)-2-oxoethyl]-8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2424061.png)
![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2424062.png)
![N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2424064.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2424067.png)
